![molecular formula C22H17Cl2N3O3 B2670443 1-(2,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923680-00-6](/img/structure/B2670443.png)
1-(2,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
1-(2,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H17Cl2N3O3 and its molecular weight is 442.3. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Unique Chlorine Effect in Synthesis
A study demonstrated the unique chlorine effect in the regioselective one-pot synthesis of 1-alkyl-/allyl-3-(o-chlorobenzyl) uracils, highlighting the significance of chlorine in the synthesis process of related compounds. Some of these derivatives showed anti-HIV-1 activity, suggesting potential applications in medicinal chemistry (Malik et al., 2006).
Nonlinear Optical Properties
Another research focused on the nonlinear optical properties of novel styryl dyes, which included pyrido[3,2-d]pyrimidine derivatives. The study found significant nonlinear absorption and refraction coefficients, indicating potential applications in optical materials and devices (Shettigar et al., 2009).
Synthesis Methodology
Research on the synthesis of heterocyclic compounds includes a novel method for creating chromeno[2,3-d]pyrimidine derivatives, showcasing diverse bioactivities like antibacterial and fungicidal properties, which could be crucial for pharmaceutical development (Osyanin et al., 2014).
Anti-inflammatory and Analgesic Agents
The synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from certain ketones as anti-inflammatory and analgesic agents represents another vital application. These compounds exhibited significant COX-2 inhibitory and analgesic activities, underlying their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Urease Inhibition
A study on the synthesis and urease inhibition of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones showed that some compounds exhibit significant urease inhibitory activity. This indicates potential applications in treating diseases related to urease, such as ulcers and urinary tract infections (Rauf et al., 2010).
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O3/c1-30-17-8-4-14(5-9-17)12-27-21(28)20-19(3-2-10-25-20)26(22(27)29)13-15-6-7-16(23)11-18(15)24/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUNRBKHEHSMCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione |
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